3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a piperazine ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperazine derivative, and finally, the coupling of these intermediates with the pyridazine core.
Oxazole Synthesis: The oxazole ring can be synthesized using a cyclization reaction involving a suitable precursor such as 3,5-dimethyl-4-nitroisoxazole.
Piperazine Derivative Formation: The piperazine derivative can be prepared by reacting piperazine with an appropriate alkylating agent to introduce the oxazole moiety.
Coupling Reaction: The final step involves coupling the piperazine derivative with a 2-methylphenyl-substituted pyridazine using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction may produce reduced piperazine derivatives.
Scientific Research Applications
3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine can be compared with other pyridazine derivatives and oxazole-containing compounds.
- Similar compounds include 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyridazine and 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-15-6-4-5-7-18(15)20-8-9-21(23-22-20)26-12-10-25(11-13-26)14-19-16(2)24-27-17(19)3/h4-9H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWACYLPMJIGWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.